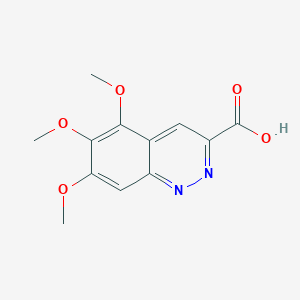

5,6,7-trimethoxycinnoline-3-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6,7-trimethoxycinnoline-3-carboxylic Acid is a biochemical compound with the molecular formula C12H12N2O5 and a molecular weight of 264.23 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H12N2O5/c1-17-9-5-7-6 (10 (18-2)11 (9)19-3)4-8 (12 (15)16)14-13-7/h4-5H,1-3H3, (H,15,16) . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a predicted melting point of 193.91°C , a predicted boiling point of approximately 301.0°C at 760 mmHg , a predicted density of approximately 1.4 g/cm3 , and a predicted refractive index of n20D 1.61 .科学的研究の応用

Antitumor Antibiotic Analogs

5,6,7-Trimethoxycinnoline-3-carboxylic acid and its structural analogs have been studied for their potential as antitumor antibiotics. Research by Boger et al. (1987) explored the antimicrobial and cytotoxic properties of various quinoline derivatives, aiming to define the role of peripheral substituents in enhancing biological properties (Boger, Yasuda, Mitscher, Drake, Kitos, & Thompson, 1987).

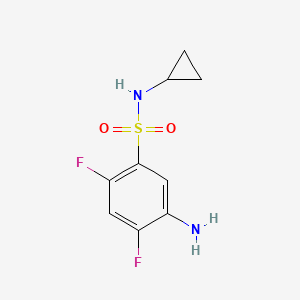

Phototoxicity in Fluorinated Quinolones

Fasani et al. (1999) investigated the photochemistry of fluorinated quinolones, which are used as antibacterials and are known to be phototoxic. This research is relevant to understanding the behavior of quinolone derivatives under light exposure, which might have implications for compounds like this compound (Fasani, Barberis Negra, Mella, Monti, & Albini, 1999).

Boron Neutron Capture Therapy

A study by Tietze et al. (2002) on the synthesis and biological evaluation of ortho-carborane derivatives containing a 5,6,7-trimethoxyindole unit for use in boron neutron capture therapy highlights the potential therapeutic applications of this chemical structure. This research provides insights into how this compound derivatives could be used in cancer treatment (Tietze, Griesbach, Bothe, Nakamura, & Yamamoto, 2002).

Synthesis of Anticancer Compounds

Tercel et al. (1999) synthesized methyl 5-amino-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2-dihydro-3H-pyrrolo[3,2-e]indole-7-carboxylate, an amino analogue of the anticancer antibiotic and potent DNA alkylating agent seco-duocarmycin SA. This research underscores the importance of such compounds in the development of new anticancer therapies (Tercel, Gieseg, Denny, & Wilson, 1999).

Metabolism Studies

Meyer and Scheline (1972) conducted a study on the metabolism of 3,4,5-trimethoxycinnamic acid and related compounds in rats, providing valuable information on how these compounds are processed biologically. Such studies are critical for understanding the potential therapeutic applications and safety of derivatives like this compound (Meyer & Scheline, 1972).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

The primary targets of 5,6,7-trimethoxycinnoline-3-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .

特性

IUPAC Name |

5,6,7-trimethoxycinnoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c1-17-9-5-7-6(10(18-2)11(9)19-3)4-8(12(15)16)14-13-7/h4-5H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNRSJNCTYMSHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NN=C(C=C2C(=C1OC)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2395845.png)

![3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2395852.png)

![(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate](/img/no-structure.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2395861.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2395867.png)